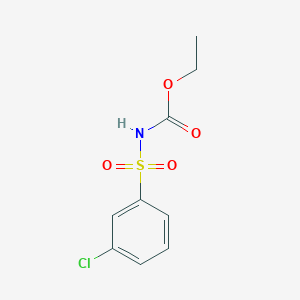
Ethyl (3-chlorobenzene-1-sulfonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3-chlorobenzene-1-sulfonyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines and as intermediates in the production of pharmaceuticals and agrochemicals. This compound features a sulfonyl group attached to a chlorobenzene ring, which is further linked to an ethyl carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of 3-chlorobenzenesulfonyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
3-chlorobenzenesulfonyl chloride+ethyl carbamatebaseethyl (3-chlorobenzene-1-sulfonyl)carbamate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-chlorobenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted sulfonamides or thiol derivatives.
Hydrolysis: 3-chlorobenzenesulfonic acid and ethylamine.
Oxidation: Chlorobenzenesulfonic acid derivatives.
Reduction: Reduced aromatic compounds.
Scientific Research Applications
Ethyl (3-chlorobenzene-1-sulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying sulfonamide-binding proteins.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (3-chlorobenzene-1-sulfonyl)carbamate involves its interaction with nucleophilic sites on target molecules. The sulfonyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of covalent bonds. This mechanism is particularly relevant in its role as a protecting group for amines, where it temporarily masks the amine functionality during synthetic transformations.
Comparison with Similar Compounds
Similar Compounds
Methyl (3-chlorobenzene-1-sulfonyl)carbamate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (4-chlorobenzene-1-sulfonyl)carbamate: Similar structure but with the chlorine atom in the para position.
Ethyl (3-bromobenzene-1-sulfonyl)carbamate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both sulfonyl and carbamate functional groups. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
63924-84-5 |
|---|---|
Molecular Formula |
C9H10ClNO4S |
Molecular Weight |
263.70 g/mol |
IUPAC Name |
ethyl N-(3-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C9H10ClNO4S/c1-2-15-9(12)11-16(13,14)8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12) |
InChI Key |
WZXLGZKCZDOLEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline](/img/structure/B14504874.png)
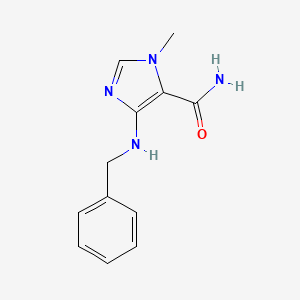
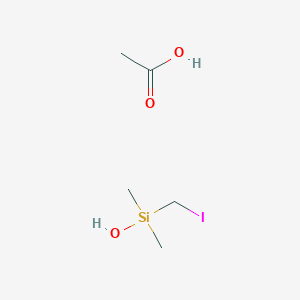
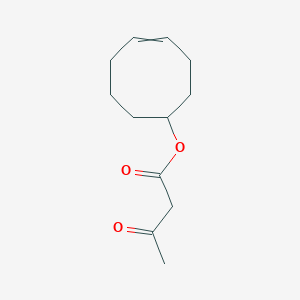
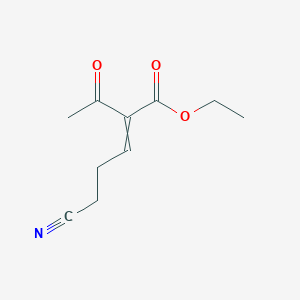
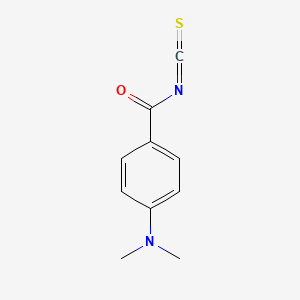
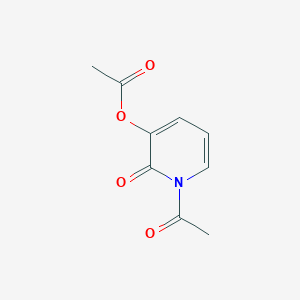
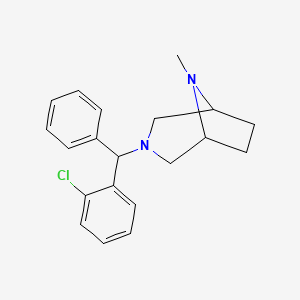

![[4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate](/img/structure/B14504919.png)
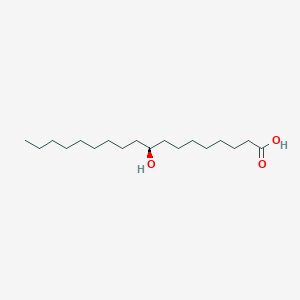
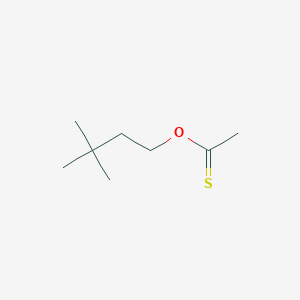

![3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid](/img/structure/B14504939.png)
